molecular formula C9H21NO B14317001 3-[(3-Methylbutyl)amino]butan-2-ol CAS No. 105582-47-6

3-[(3-Methylbutyl)amino]butan-2-ol

Cat. No.: B14317001
CAS No.: 105582-47-6
M. Wt: 159.27 g/mol
InChI Key: CDFZDNVXNARHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methylbutyl)amino]butan-2-ol is an organic compound with a complex structure that includes both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbutyl)amino]butan-2-ol typically involves the reaction of 3-methylbutylamine with butan-2-ol under specific conditions. One common method is to use a Grignard reagent, which involves the reaction of an alkyl halide with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a carbonyl compound to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbutyl)amino]butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

3-[(3-Methylbutyl)amino]butan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbutyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: A similar compound with a hydroxyl group but lacking the amino group.

    3-Amino-butan-2-ol: A compound with a similar structure but different functional groups.

Uniqueness

3-[(3-Methylbutyl)amino]butan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

105582-47-6

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

3-(3-methylbutylamino)butan-2-ol

InChI

InChI=1S/C9H21NO/c1-7(2)5-6-10-8(3)9(4)11/h7-11H,5-6H2,1-4H3

InChI Key

CDFZDNVXNARHLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.